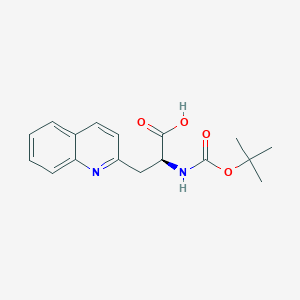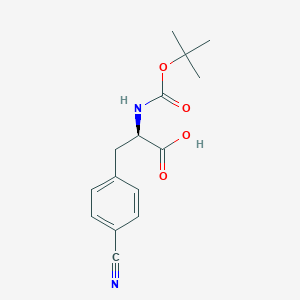
Boc-D-Phe(4-CN)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Boc-4-cyanophenylalanine is a chiral amino acid derivative commonly used in organic synthesis and medicinal chemistry. The compound features a cyanophenyl group attached to the alpha carbon of phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties, making it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-cyanophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-phenylalanine.
N-Boc Protection: The amino group of ®-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected phenylalanine undergoes a cyanation reaction, where the para position of the phenyl ring is substituted with a cyano group. This step can be achieved using reagents like copper(I) cyanide (CuCN) and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-4-cyanophenylalanine may involve optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Boc-4-cyanophenylalanine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: 4-carboxyphenylalanine.
Reduction: 4-aminophenylalanine.
Deprotection: Free amine derivative of phenylalanine.
Applications De Recherche Scientifique
®-N-Boc-4-cyanophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins for studying structure-function relationships.
Medicine: Employed in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-Boc-4-cyanophenylalanine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric hindrance, enhancing selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-Boc-4-fluorophenylalanine: Similar structure with a fluorine atom instead of a cyano group.
®-N-Boc-4-nitrophenylalanine: Contains a nitro group in place of the cyano group.
®-N-Boc-4-methoxyphenylalanine: Features a methoxy group instead of a cyano group.
Uniqueness
®-N-Boc-4-cyanophenylalanine is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where the cyano group can be further transformed.
Propriétés
Numéro CAS |
146727-62-0 |
|---|---|
Formule moléculaire |
C15H17N2O4- |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1 |
Clé InChI |
RMBLTLXJGNILPG-GFCCVEGCSA-M |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Synonymes |
146727-62-0; Boc-D-4-Cyanophenylalanine; Boc-D-Phe(4-CN)-OH; (R)-N-BOC-4-CYANOPHENYLALANINE; Boc-4-cyano-D-phenylalanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; ST50826113; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; Boc-D-4-Cyanophe; AC1Q1MTM; AC1MC19I; Boc-p-cyano-D-phenylalanine; 14987_ALDRICH; SCHEMBL3450109; 14987_FLUKA; MolPort-002-344-038; RMBLTLXJGNILPG-GFCCVEGCSA-N; ZINC2567680; ANW-74726; CB-480; AKOS015836561; AM82777; AJ-41453; AK-33325; KB-48228 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)
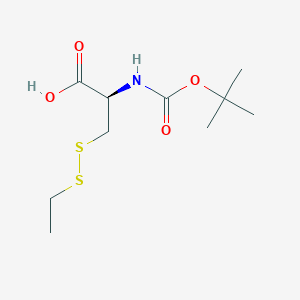
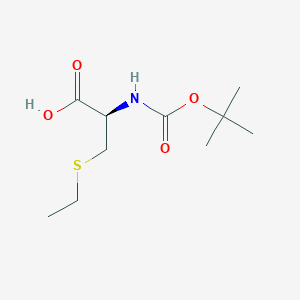
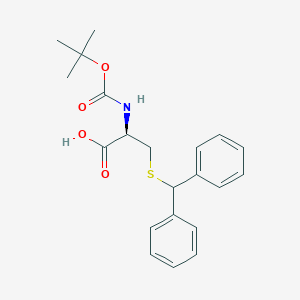

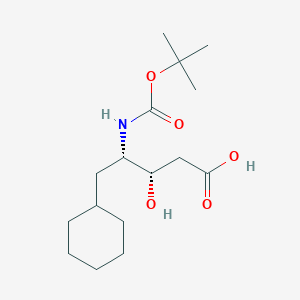
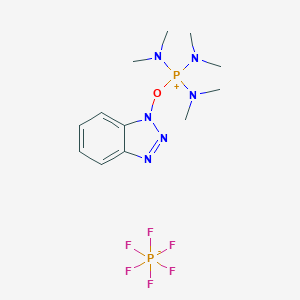
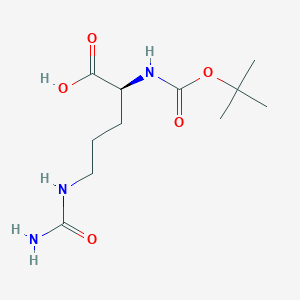
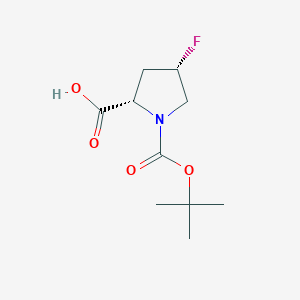
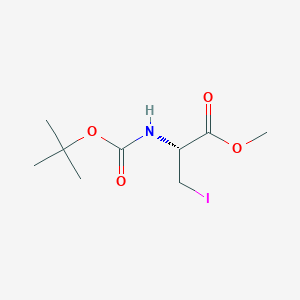
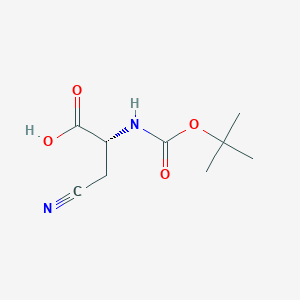
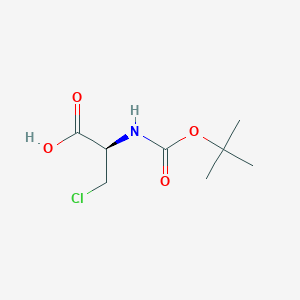
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B558613.png)
